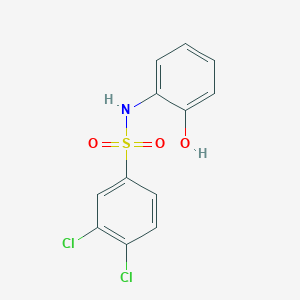
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” is a chemical compound with the molecular formula C12H9Cl2NO3S and a molecular weight of 318.18 . The structure of the compound includes two aromatic rings tilted relative to each other .
Molecular Structure Analysis
The molecular structure of “3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide” consists of two aromatic rings, a sulfonamide group, and a hydroxyphenyl group . The two aromatic rings are tilted relative to each other .
Aplicaciones Científicas De Investigación
Pharmaceutical Applications
Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, hypoglycemic, anticancer, anti-inflammatory, and even anti-COVID-19 properties . Given the structural similarity, 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide could potentially be explored for similar pharmacological applications.
Antioxidant Activity
Some tertiary sulfonamides have been recognized as antioxidants that can prevent or minimize oxidative damage associated with oxidative-stress-related diseases . This compound may serve as a scaffold for developing new antioxidant drugs.
Catalysis
Organosulfur compounds with sulfur–nitrogen bonds have found applications in catalysis for various chemical reactions . The subject compound could be investigated for its catalytic efficiency in different organic synthesis processes.
Polymer Chemistry
Sulfonamides have been applied as building blocks in polymer chemistry due to their stability and reactive functional groups . This compound could be utilized in the synthesis of novel polymers with specific properties.
Medical Chemistry Building Blocks
Sulfonamides serve as valuable building blocks in medical chemistry for the synthesis of more complex molecules . 3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide might be used to create new compounds with potential therapeutic effects.
Agricultural Chemistry
Due to their biological activity, sulfonamides are also used in agrochemicals . The compound could be explored for use in pest control or as a growth regulator in agricultural settings.
Propiedades
IUPAC Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO3S/c13-9-6-5-8(7-10(9)14)19(17,18)15-11-3-1-2-4-12(11)16/h1-7,15-16H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVFGMSPKJXLVDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-hydroxyphenyl)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

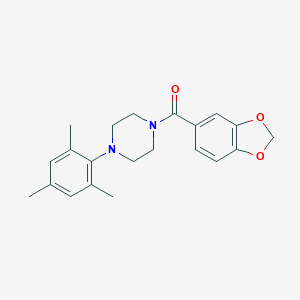
amine](/img/structure/B350497.png)
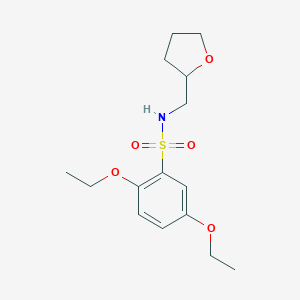
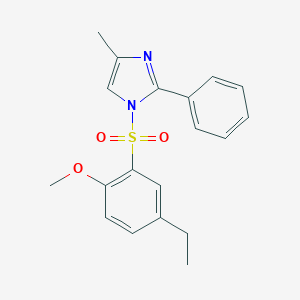
![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350539.png)
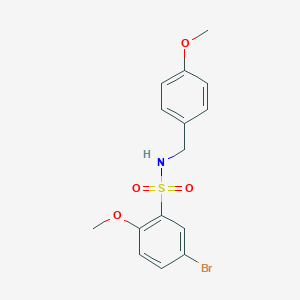
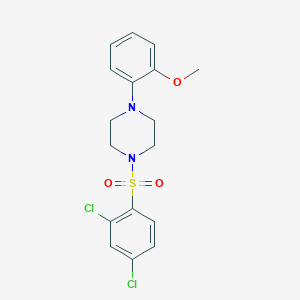
![[(4-Ethoxy-2,3,5-trimethylphenyl)sulfonyl]-3-pyridylamine](/img/structure/B350599.png)
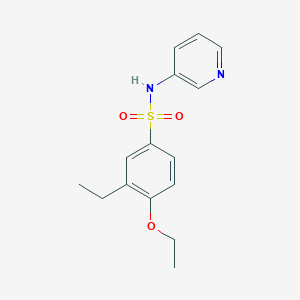
![1-[(4-chloro-3-ethoxyphenyl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B350604.png)
![3,4-dimethoxy-N-[2-(morpholin-4-yl)phenyl]benzamide](/img/structure/B350607.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-methylbenzamide](/img/structure/B350609.png)
![N-[4-[(4-fluorobenzoyl)carbamothioylamino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B350630.png)
![4-fluoro-N-[(2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]benzamide](/img/structure/B350632.png)